diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride
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Overview
Description
Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride is a chemical compound with the molecular formula C11H23ClNO3P and a molecular weight of 283.7320 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring and a phosphonate group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride typically involves the reaction of diethyl phosphite with a suitable cyclobutylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(1E)-3-(1-aminocyclopropyl)prop-1-en-1-yl]phosphonate hydrochloride
- Diethyl [(1E)-3-(1-aminocyclopentyl)prop-1-en-1-yl]phosphonate hydrochloride
- Diethyl [(1E)-3-(1-aminocyclohexyl)prop-1-en-1-yl]phosphonate hydrochloride
Uniqueness
Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H23ClNO3P |
---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
1-[(E)-3-diethoxyphosphorylprop-2-enyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22NO3P.ClH/c1-3-14-16(13,15-4-2)10-6-9-11(12)7-5-8-11;/h6,10H,3-5,7-9,12H2,1-2H3;1H/b10-6+; |
InChI Key |
ASNRUHYUXDGFDU-AAGWESIMSA-N |
Isomeric SMILES |
CCOP(=O)(/C=C/CC1(CCC1)N)OCC.Cl |
Canonical SMILES |
CCOP(=O)(C=CCC1(CCC1)N)OCC.Cl |
Origin of Product |
United States |
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